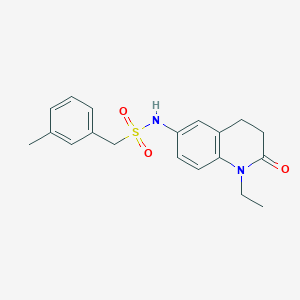

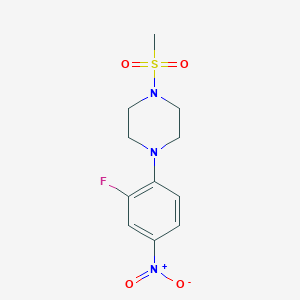

![molecular formula C19H22N6O2 B2483280 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1251690-39-7](/img/structure/B2483280.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone" involves complex organic reactions. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a structurally similar compound, highlights the intricate steps and conditions needed to obtain such molecules, including the use of specific reagents and catalysts under controlled conditions (Richter et al., 2023).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the compound's physical and chemical behavior. Techniques like X-ray crystallography and NMR spectroscopy are often employed to elucidate the structure. For instance, the detailed molecular structure of closely related compounds is determined through X-ray diffraction studies, revealing their crystalline form and intermolecular interactions, which are crucial for predicting the compound's reactivity and stability (Govindhan et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone" involves interactions with various reagents, leading to the formation of new compounds. Studies on similar molecules indicate that they can undergo nucleophilic substitution reactions, Michael addition, and other reaction types that modify the molecule's functional groups and overall structure, significantly impacting their biological activity and physical properties (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Govindhan et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, is crucial for the compound's application in research and industry. These properties are determined by detailed chemical analysis and experimental studies, revealing how the compound interacts in chemical reactions and its potential as a precursor for more complex molecules (Amani & Nematollahi, 2012).

科学的研究の応用

Orexin Receptor Antagonists for Insomnia

A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, explored its metabolism and disposition in humans. This compound, developed for treating insomnia, showed extensive metabolism with principal elimination via feces and minor urinary excretion. The study detailed the identification of primary circulating components and metabolites, highlighting the drug's metabolic pathways and potential for clinical efficacy in sleep disorders (Renzulli et al., 2011).

Anxiolytic Effects of Arylpiperazine Derivatives

Research on new compounds, specifically 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, has shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests the potential application of such compounds in anxiety disorder treatments, offering insights into their pharmacological action mechanisms without impacting mnemonic activity (Brito et al., 2017).

Serotonin Receptor Antagonists in Anxiety and Mood Disorders

Another study focused on a novel, selective, silent 5-HT(1A) antagonist, examining its occupancy in the human brain as a potential treatment for anxiety and mood disorders. The compound showed dose-dependent occupancy with minimal side effects, indicating its suitability for clinical development in treating psychiatric conditions (Rabiner et al., 2002).

Safety and Efficacy of Antimycotics

The sensitizing capacity and therapeutic efficacy of sertaconazole, an antimycotic, were evaluated for cutaneous mycoses and dermatophytosis treatments. These studies confirmed sertaconazole's lack of sensitizing capacity and its high efficacy and safety for topical use in treating fungal infections, underscoring the importance of safety and efficacy evaluations in the development of new antimycotics (Romaguera et al., 1992; Nasarre et al., 1992).

特性

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-14-21-17(11-18(22-14)27-2)23-7-9-24(10-8-23)19(26)12-25-13-20-15-5-3-4-6-16(15)25/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUWQYCYTMXSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)